N-Benzyl-2-morpholinoethanamine is an organic compound characterized by a morpholine ring attached to a benzyl group through an ethylamine chain. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the category of morpholine derivatives, which are known for their pharmacological properties.
N-Benzyl-2-morpholinoethanamine can be synthesized through various organic chemistry methods, often involving the reaction of morpholine with benzyl halides or other benzyl derivatives. The compound's structure and properties have been documented in several scientific articles, providing insights into its synthesis and applications in medicinal chemistry .
N-Benzyl-2-morpholinoethanamine is classified as a secondary amine due to the presence of the morpholine ring and the ethylamine chain. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This classification places it among compounds that may exhibit diverse biological activities, including potential therapeutic effects.
The synthesis of N-Benzyl-2-morpholinoethanamine typically involves several key steps:
A typical procedure may involve dissolving benzyl bromide in acetonitrile, adding morpholine and potassium carbonate, and stirring the mixture at room temperature for an extended period. After completion, the reaction mixture is filtered and concentrated to yield N-Benzyl-2-morpholinoethanamine in high purity .
The molecular structure of N-Benzyl-2-morpholinoethanamine features a morpholine ring connected to a benzyl group via an ethylene bridge. The morpholine ring contributes to the compound's basicity and reactivity.
The compound has a molecular weight of approximately 220.31 g/mol. Its structure can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used for structural confirmation .
N-Benzyl-2-morpholinoethanamine can participate in various chemical reactions due to its functional groups:
For instance, when treated with an acid like hydrochloric acid, N-Benzyl-2-morpholinoethanamine forms N-benzyl-2-morpholinoethanammonium chloride, which can be isolated for further applications .
The mechanism of action for N-Benzyl-2-morpholinoethanamine involves its interaction with biological targets such as receptors or enzymes. The morpholine moiety may enhance binding affinity due to its ability to engage in hydrogen bonding and electrostatic interactions.
Studies indicate that compounds similar to N-Benzyl-2-morpholinoethanamine exhibit activity against certain enzymes or receptors implicated in various diseases, suggesting potential therapeutic applications .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and identify functional groups .
N-Benzyl-2-morpholinoethanamine has potential applications in several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
N-Benzyl-2-morpholinoethanamine (CAS 2038-05-3) is a secondary amine featuring a benzyl group linked to a morpholine-containing ethylamine backbone. The IUPAC name, N-benzyl-2-(4-morpholinyl)ethanamine, precisely defines its atomic connectivity: a benzyl substituent (-CH₂C₆H₅) attached to the nitrogen atom of a 2-aminoethyl chain, which terminates at the 4-position of the morpholine ring (1,4-oxazinane) [1] [3]. The molecular formula is C₁₃H₂₀N₂O, corresponding to a molecular weight of 220.31 g/mol [3] [6]. The SMILES notation (C(NCCN1CCOCC1)C1C=CC=CC=1) and InChIKey (MSFAUJOUPQMLNF-UHFFFAOYSA-N) provide unique structural identifiers essential for database searches and computational studies [3] [6].
While detailed experimental spectra for N-Benzyl-2-morpholinoethanamine were not provided in the sources, key spectral predictions can be made based on its functional groups:
No experimental crystallographic data for N-Benzyl-2-morpholinoethanamine is available in the searched literature. However, conformational analysis suggests significant flexibility due to the molecule's ten rotatable bonds (predicted computationally) [3]. The morpholine ring likely adopts a chair conformation, while the ethylamine linker (-CH₂-CH₂-) between the benzylamino group and morpholine nitrogen permits multiple low-energy rotational states. The benzyl group can rotate freely relative to the amine, allowing potential stacking interactions in solid or complexed states. Computational modeling (e.g., density functional theory) would be required to predict stable conformers and their relative energies.
Experimental data on key thermodynamic properties is limited:
Table 1: Summary of Key Physicochemical Properties of N-Benzyl-2-morpholinoethanamine
Property | Value or Description | Source/Notes |
---|---|---|
CAS Registry Number | 2038-05-3 | [1] [3] [6] |
Molecular Formula | C₁₃H₂₀N₂O | [3] [6] |
Molecular Weight | 220.31 g/mol | [3] |
IUPAC Name | N-Benzyl-2-(4-morpholinyl)ethanamine | [1] [2] [3] |
Physical Form | Colorless/white to yellow powder, crystals, liquid | [1] [2] [4] |
Storage Temperature | 2-8°C (in dark place, inert atmosphere) | [1] [2] [3] |
Purity | 95% (Sigma Aldrich), ≥97% (ChemScene) | [1] [3] |
SMILES | C(NCCN1CCOCC1)C1C=CC=CC=1 | [3] [6] |
InChI Key | MSFAUJOUPQMLNF-UHFFFAOYSA-N | [1] [3] [6] |
Computational analysis provides valuable insights into the molecule's physicochemical behavior and potential bioavailability:
Table 2: Computed Molecular Descriptors of N-Benzyl-2-morpholinoethanamine
Computational Parameter | Predicted Value | Significance |
---|---|---|
Molecular Weight | 220.31 g/mol | Within typical range for drug-like molecules. |
LogP (o/w) | ~1.78 | Indicates moderate lipophilicity; favors passive diffusion across membranes. |
Topological Polar Surface Area (TPSA) | 32.3 Ų | Suggests moderate cell permeability potential. |
Rotatable Bond Count | 10 | High flexibility; impacts conformational ensemble and entropic penalties on binding. |
Hydrogen Bond Donors | 1 | The secondary amine (N-H) group. |
Hydrogen Bond Acceptors | 3 | Morpholine O, morpholine N, ethylamine N. |
Related Compounds Mentioned in Article
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8